molecular formula C24H20N2O4S B2648948 1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 894873-65-5

1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B2648948
CAS No.: 894873-65-5
M. Wt: 432.49
InChI Key: KRFGYYSKTFYNDK-UHFFFAOYSA-N
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Description

1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves a multi-step process. One common method is the Fischer indole synthesis, which is followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve the use of microwave irradiation to accelerate the process, resulting in the formation of densely substituted indole products .

Chemical Reactions Analysis

1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone exerts its effects is largely dependent on its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. For example, it may act as an agonist or antagonist at serotonin receptors, affecting neurotransmission . The thiazolidine ring can also interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone include other spiro-indole derivatives and thiazolidine-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. For example:

The uniqueness of 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone lies in its combination of indole and thiazolidine rings, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1'-benzyl-3-(3-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-8-7-11-19(14-17)26-22(27)16-31(29,30)24(26)20-12-5-6-13-21(20)25(23(24)28)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFGYYSKTFYNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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